molecular formula C19H13N5 B15284134 3-[1-(2-naphthyl)-1H-tetraazol-5-yl]-1H-indole

3-[1-(2-naphthyl)-1H-tetraazol-5-yl]-1H-indole

Cat. No.: B15284134
M. Wt: 311.3 g/mol
InChI Key: FQOOEFBDKUYGRH-UHFFFAOYSA-N
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Description

3-[1-(2-naphthyl)-1H-tetraazol-5-yl]-1H-indole is a complex organic compound that features both naphthalene and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-naphthyl)-1H-tetraazol-5-yl]-1H-indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-naphthyl)-1H-tetraazol-5-yl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydro derivatives .

Scientific Research Applications

3-[1-(2-naphthyl)-1H-tetraazol-5-yl]-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[1-(2-naphthyl)-1H-tetraazol-5-yl]-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into specific binding sites .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • Tolnaftate
  • Various indole derivatives

Uniqueness

3-[1-(2-naphthyl)-1H-tetraazol-5-yl]-1H-indole stands out due to its combined naphthalene and indole structures, which confer unique chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and interact with diverse molecular targets compared to simpler compounds .

Properties

Molecular Formula

C19H13N5

Molecular Weight

311.3 g/mol

IUPAC Name

3-(1-naphthalen-2-yltetrazol-5-yl)-1H-indole

InChI

InChI=1S/C19H13N5/c1-2-6-14-11-15(10-9-13(14)5-1)24-19(21-22-23-24)17-12-20-18-8-4-3-7-16(17)18/h1-12,20H

InChI Key

FQOOEFBDKUYGRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=NN=N3)C4=CNC5=CC=CC=C54

Origin of Product

United States

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